molecular formula C10H28N6 B1220003 Pentaethylenehexamine CAS No. 4067-16-7

Pentaethylenehexamine

Cat. No.: B1220003
CAS No.: 4067-16-7
M. Wt: 232.37 g/mol
InChI Key: LSHROXHEILXKHM-UHFFFAOYSA-N
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Description

Pentaethylenehexamine (PEHA, C₁₀H₂₈N₆) is a branched polyamine with a molecular weight of 232.376 g/mol. Its IUPAC name is 3,6,9,12-tetraazatetradecane-1,14-diamine, and it is part of the ethyleneamine family, characterized by repeating ethylene (-CH₂CH₂-) and amine (-NH₂/-NH-) groups . PEHA is a yellowish liquid with an ammonia-like odor, a boiling point of 350–390°C, and a flash point of 175–207°C . It is widely used in CO₂ capture, polymer synthesis, and as a precursor for functionalized materials due to its high amine density and reactivity .

Preparation Methods

Catalytic Condensation of Ethylenediamine and Dihydroxyethylethylenediamine

The most technologically advanced method for PEHA synthesis involves the condensation of ethylenediamine (EDA) and dihydroxyethylethylenediamine (DiHEED) using Group IVB or VIB metal-based catalysts. This process, patented in EP0450710A1 , achieves high selectivity for linear PEHA (L-PEHA) and hydroxyethyltriethylenetetramine (HETETA) while minimizing cyclic byproducts .

Reaction Mechanism

The intermolecular condensation proceeds via nucleophilic attack of EDA’s primary amine on DiHEED’s hydroxyl group, facilitated by metal oxide catalysts (e.g., TiO₂, ZrO₂). The reaction occurs in continuous fixed-bed reactors at 225–325°C and 200–2,000 psig, with liquid-phase operation preferred for higher conversions . Key variables include:

ParameterOptimal RangeImpact on Yield
Temperature225–325°C↑ Temperature → ↑ Conversion
Pressure200–2,000 psig↑ Pressure stabilizes liquid phase
EDA/DiHEED Ratio1:1 to 5:1↑ Ratio → ↑ PEHA selectivity
Space Velocity (WHSV)0.5–5 h⁻¹↓ Velocity → ↑ Residence time

Catalytic Systems

  • Group IVB Oxides : TiO₂ and ZrO₂ provide acidic sites for dehydration, achieving 60–70% PEHA selectivity .

  • Promoted Catalysts : Phosphorus-modified Al₂O₃ enhances thermal stability, reducing coke formation .

  • Support Materials : Silica-alumina composites improve catalyst lifespan by mitigating pore blockage .

Product Distribution

A typical alkyleneamine producer’s composition from this method includes :

  • PEHA : 40–50 wt%

  • HETETA : 30–40 wt%

  • Cyclics (e.g., piperazine) : <10 wt%

Ammonolysis of 1,2-Dichloroethane

The industrial-scale production of PEHA historically relies on the reaction of aqueous ammonia with 1,2-dichloroethane (DCE), yielding a mixture of ethyleneamines (e.g., EDA, triethylenetetramine) .

Reaction Steps

  • Ammonolysis :
    C2H4Cl2+4NH3H2NCH2CH2NH2+2NH4Cl\text{C}_2\text{H}_4\text{Cl}_2 + 4 \text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2 \text{NH}_4\text{Cl}
    Conducted at 100–150°C under autogenous pressure.

  • Neutralization :
    Ammonium chloride byproducts are treated with NaOH to liberate free amines.

  • Fractional Distillation :
    PEHA is isolated from the ethyleneamine mixture via vacuum distillation (bp: 380°C at 760 mmHg) .

Challenges and Mitigations

  • Byproduct Formation : Cyclic amines (e.g., piperazine) constitute 20–30% of the product mix. Tosylation followed by crystallization isolates linear PEHA .

  • Corrosion : Nickel-lined reactors resist HCl generated during ammonolysis .

Separation from Ethyleneamine Mixtures

Commercial PEHA is often isolated from complex ethyleneamine blends generated via the DCE route. Key separation techniques include:

Tosylate Salt Crystallization

Linear PEHA forms less-soluble tosylate salts compared to branched isomers. Recrystallization from ethanol yields >95% pure PEHA .

Chromatographic Methods

  • Ion-Exchange Chromatography : Lewatit 6718 HLH resins preferentially bind linear polyethyleneamines at pH 10–12 .

  • Size-Exclusion Chromatography : Differentiates PEHA (MW: 232.38 g/mol) from lower homologs like tetraethylenepentamine .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Condensation60–7085–90HighModerate
Ammonolysis40–5070–80IndustrialLow
Separation80–9095–99LaboratoryHigh

Emerging Techniques and Innovations

Biocatalytic Approaches

Recent studies explore transaminase enzymes for stepwise ethyleneamine elongation, though yields remain <10% .

Microwave-Assisted Synthesis

Reducing reaction times by 50% in DiHEED/EDA condensations, albeit with higher energy input .

Chemical Reactions Analysis

Salt Formation

As an amine, pentaethylenehexamine acts as an organic base and readily forms ammonium salts through reactions with acids . These salts can be formed with various counter-anions, including chloride, sulfate, nitrate, naphthalene-2-sulfonate, and tosylate .

Eschweiler–Clarke Reaction

This compound undergoes an Eschweiler-Clarke reaction when exposed to formaldehyde and formic acid . This reaction results in the substitution of all amine hydrogen atoms with methyl groups, producing octamethylthis compound (OMPEHA) .

Rearrangement

This compound can undergo rearrangement to form N,N′-bis(2-aminoethyl)piperazine-1,4-diethylamine .

Use as a Ligand

This compound is a strong field ligand that can coordinate with various metals, including cobalt, nickel, copper, zinc, cadmium, lanthanum, neodymium, europium, samarium, lead, thorium, and uranium . As a ligand, this compound is abbreviated as peha or PEHA .

Reactions with Polyisobutylene

This compound can react with polyisobutylene to form this compound-terminated polyisobutylene (PIB-PEHA) . A study on the reaction between polyisobutylene and this compound showed that a four-hour reaction time produced an excellent yield . The study also found that longer reaction times promoted a higher yield of the desired product .

Other Reactions

This compound neutralizes acids in exothermic reactions to form salts and water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Scientific Research Applications

Chemical Properties and Structure

Pentaethylenehexamine is composed of five ethylene groups linked by four secondary amine groups, terminating in primary amine groups. Its chemical formula is C10H28N6\text{C}_{10}\text{H}_{28}\text{N}_{6}. As a hexadentate ligand, it can coordinate with several metal ions, making it valuable in various chemical processes and applications .

Ion Exchange and Metal Coordination

This compound is notably used in ion exchange resins, such as Lewatit 6718 HLH. Its multiple amine groups allow it to interact effectively with metal ions, enhancing the adsorption capabilities of the resin. This property is particularly useful in environmental remediation processes where heavy metals need to be removed from wastewater .

Table 1: Metal Ion Coordination with this compound

Metal IonCoordination TypeApplication Area
CobaltHexadentateCatalysis
NickelHexadentateBattery Production
CopperHexadentateEnvironmental Cleanup
ZincHexadentateNutrient Delivery
UraniumHexadentateNuclear Industry

Carbon Dioxide Capture

Recent studies have highlighted the effectiveness of this compound in carbon dioxide capture technologies. It has been functionalized with materials like fullerene C60\text{C}_{60} to enhance its CO2 sorption capacity. The PEHA-C60 composite exhibits consistent CO2 capture performance across varying temperatures, outperforming traditional polyethyleneimine composites .

Case Study: PEHA-C60 Composite for CO2 Capture

  • Objective : To evaluate the CO2 capture efficiency of PEHA-C60.
  • Method : The composite was tested for its ability to capture CO2 at different temperatures.
  • Results : At 30 °C, PEHA-C60 captured 65 mg CO2/g sorbent compared to 10 mg/g for polyethyleneimine-C60.
  • : PEHA's unique structure allows for greater porosity and faster interaction with CO2, leading to lower energy requirements for sorption and desorption processes .

Adsorption Studies

This compound has been investigated for its role in enhancing the adsorption capacity of activated carbon materials. Its amino groups facilitate the coordination of metal cations, significantly improving the material's ability to adsorb contaminants from solutions .

Table 2: Adsorption Capacity of Modified Activated Carbon with this compound

Initial Concentration (mmol/L)Adsorption Capacity (mmol/g)
100.255
700.6
2001.239

Molecular Dynamics and Clustering Studies

Research has shown that this compound can form stable clusters in aqueous solutions. These clusters may play a role in various biochemical processes and can be studied using molecular dynamics simulations to understand their stability and interactions with other molecules .

Case Study: Giant Clustering in Aqueous Solutions

  • Objective : To investigate the formation of clusters in this compound solutions.
  • Method : Light-scattering techniques were employed to analyze cluster formation.
  • Findings : The study revealed that stable nanodroplets formed at concentrations below the solubility limit, suggesting potential applications in drug delivery systems or as stabilizers in biochemical reactions .

Mechanism of Action

Pentaethylenehexamine acts as a strong field ligand due to the Lewis basicity of its six amine groups. It coordinates with various metal ions, forming stable complexes. The compound’s ability to form ammonium salts with different acids allows it to participate in a variety of chemical reactions, making it a versatile reagent in both organic and inorganic chemistry .

Comparison with Similar Compounds

Structural and Chemical Properties

PEHA belongs to a homologous series of polyamines, differing in ethylene and amine group counts:

Compound Formula Molecular Weight (g/mol) Amine Groups
Diethylenetriamine (DETA) C₄H₁₃N₃ 103.17 3
Triethylenetetramine (TETA) C₆H₁₈N₄ 146.23 4
Tetraethylenepentamine (TEPA) C₈H₂₃N₅ 189.30 5
Pentaethylenehexamine (PEHA) C₁₀H₂₈N₆ 232.38 6
  • Key Differences : PEHA has the longest chain and highest amine density in this series, enhancing its CO₂ absorption capacity and chelation properties compared to shorter-chain analogs like TETA or TEPA .

Thermal Stability and Decomposition

  • PEHA-Terminated Polymers : In polyisobutylene (PIB) composites, PEHA increases thermal stability. PIB-PEHA decomposes at 486.18°C, significantly higher than pure PIB (156.30°C) .
  • Neat PEHA : Decomposes at 44°C under specific reaction conditions, indicating sensitivity to environmental factors .
  • Comparison : TEPA and PEHA show similar thermal behavior in polymer matrices, but PEHA’s higher molecular weight may delay decomposition .

CO₂ Capture Performance

Compound CO₂ Uptake (g CO₂/g solvent) Key Applications
TEPA (unmodified) ~0.20 Sorbents, mesoporous silica functionalization
PEHA (56 wt% aqueous) 0.25 MIL-101(Cr), KIT-6 functionalization, syngas purification
HP-TEPA/PEHA Improved cyclic stability Industrial CO₂ capture under humid conditions
  • Mechanism : PEHA forms carbamate and bicarbonate species during CO₂ absorption, with uptake maximized at 56 wt% aqueous solutions. Its longer chain allows higher amine loading in porous materials (e.g., MIL-101(Cr)), though pore volume decreases post-functionalization .
  • Advantage Over TEPA : PEHA’s additional amine group enhances CO₂ capacity by ~25% compared to TEPA in similar conditions .

Functionalization and Stability

  • 2-Hydroxypropyl (HP) Modification : Both PEHA and TEPA show improved cyclic stability when functionalized with HP groups. For example, 0.10HP-PEI retained >90% capacity over 20 cycles, outperforming unmodified polyethylenimine (PEI) .
  • Biomedical Applications : PEHA is used in cationic carbon dots (CCDs) for gene delivery, offering lower toxicity than polyethyleneimine (PEI) .

Acid-Base Properties

  • PEHA exhibits high protonation constants (log K ~9–10) in aqueous ionic media, enabling efficient CO₂ capture at varying pH levels. Its buffering capacity surpasses DETA and TETA due to more amine sites .

Biological Activity

Pentaethylenehexamine (PEHA) is a polyamine compound with the chemical formula C10_{10}H28_{28}N6_6. It is recognized for its diverse applications in various fields, including materials science, biochemistry, and environmental engineering. This article delves into the biological activity of PEHA, highlighting its interactions, mechanisms, and implications based on recent studies.

Chemical Structure and Properties

PEHA is characterized by a branched structure containing multiple amine groups. This structural feature contributes to its high reactivity and ability to form complexes with various substrates. The presence of six amine groups allows PEHA to participate in numerous chemical reactions, making it a versatile compound in both synthetic and biological contexts.

1. Interaction with Biological Systems

PEHA has been studied for its role in enhancing the stability and bioactivity of biomolecules. For instance, research indicates that PEHA can stabilize proteins against denaturation, which is crucial for maintaining their biological functions. The stabilization effect is attributed to the formation of hydrogen bonds between the amine groups of PEHA and the protein structures, thereby protecting them from environmental stressors such as heat and pH changes .

2. CO2_2 Capture Performance

One of the notable applications of PEHA is its functionalization with fullerene (C60_{60}) to enhance CO2_2 capture capabilities. Studies show that PEHA-C60_{60} exhibits superior CO2_2 sorption performance compared to other amine-modified fullerenes, particularly at lower temperatures. Specifically, PEHA-C60_{60} demonstrated a CO2_2 capture capacity of 65 mg/g at around 30 °C, significantly outperforming polyethyleneimine (PEI)-C60_{60} which showed a capacity of only 10 mg/g under similar conditions .

The mechanisms underlying the biological activity of PEHA can be categorized into several key areas:

  • Adsorption Mechanisms : The interaction of PEHA with various substrates often involves adsorption processes. Studies employing Langmuir and Freundlich isotherms reveal that PEHA enhances the adsorption capacity of solid sorbents due to its multiple amino groups facilitating coordination with cations .
  • Cluster Formation : In aqueous solutions, PEHA tends to form stable clusters, which may influence its solubility and reactivity. This clustering behavior can affect how PEHA interacts with other molecules in biological systems .

Case Study 1: Stabilization of Proteins

A study investigated the effects of PEGylation on human basic fibroblast growth factor (hBFGF), where PEHA was used as a stabilizing agent. The results indicated that while PEGylation improved stability against denaturing agents, it also reduced the biological activity by approximately 30%. This underscores the delicate balance between stability and activity in biomolecular applications .

Case Study 2: Environmental Applications

Another research focused on the use of PEHA in carbon capture technologies. The results highlighted that the functionalized forms of PEHA exhibited enhanced CO2_2 sorption capacities due to their unique structural properties that allow for better interaction with CO2_2 molecules at varying temperatures .

Summary of Findings

Property PEHA Comparison
Chemical Formula C10_{10}H28_{28}N6_6-
CO2_2 Capture Capacity 65 mg/g at 30 °CPEI-C60_{60}: 10 mg/g
Stabilization Effect Reduces denaturationPEGylation reduces bioactivity by 30%

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing PEHA-modified materials, and how are they characterized?

PEHA is typically grafted onto supports (e.g., activated carbon, lignin, or carbon fibers) via epoxidation and Mannich reactions. For example, lignin modified with PEHA (LO-PEHA) is synthesized by reacting lignin with epichlorohydrin followed by PEHA grafting . Characterization involves:

  • Scanning Electron Microscopy (SEM) for morphological analysis.
  • Thermogravimetric Analysis (TGA) to assess thermal stability.
  • Infrared Spectroscopy (FTIR) to confirm amine functionalization .
  • Physical adsorption tests (e.g., BET surface area) to evaluate porosity .

Q. What safety protocols are critical when handling PEHA in laboratory settings?

PEHA is corrosive, flammable, and toxic. Key precautions include:

  • Ventilation : Use local exhaust systems and work in well-ventilated areas .
  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles, and lab coats .
  • Storage : Keep in tightly sealed glass containers, protected from light and incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Absorb spills with dry sand or inert materials; avoid water to prevent runoff .

Q. How does PEHA compare to other polyamines (e.g., TEPA, DETA) in adsorption applications?

PEHA’s higher amine density and branched structure enhance its binding capacity. For example:

  • In Fe²⁺ adsorption from acidic solutions, PEHA-modified lignin (LO-PEHA) outperformed TEPA and DETA derivatives due to increased active sites .
  • For CO₂ capture, PEHA-loaded SBA-16 mesoporous silica showed superior adsorption kinetics compared to shorter-chain amines .

Advanced Research Questions

Q. How can researchers design experiments to optimize PEHA-based CO₂ capture systems?

Key steps include:

  • Solvent Preparation : Dissolve PEHA in aqueous or non-aqueous solvents (e.g., methanol) at concentrations optimized for viscosity and CO₂ loading capacity .
  • Catalyst Selection : Pair PEHA with Ru-based catalysts (e.g., Ru-Macho-BH) for CO₂ hydrogenation to methanol under mild temperatures (≈165°C) .
  • Performance Metrics : Measure CO₂ absorption efficiency via gas chromatography and quantify methanol yield using distillation and NMR .

Q. How should adsorption isotherms be analyzed for PEHA-functionalized sorbents targeting rare earth elements (REEs)?

  • Isotherm Modeling : Use Langmuir (for monolayer adsorption) or Freundlich (for heterogeneous surfaces) models. For example, PEHA-modified activated carbon (MAC) showed Langmuir-type adsorption for La³⁺, indicating chemisorption .
  • Parameter Optimization : Adjust pH (optimal range: 5–7 for REEs) and contact time to maximize adsorption capacity. Competitive ion studies (e.g., coexistence of Y³⁺, Nd³⁺, La³⁺) are critical for real-world applicability .

Q. How can contradictions in PEHA’s performance across studies be resolved?

Case Example: PEHA improved CO₂ capture efficiency in syngas but failed to enhance biomass gasification in another study .

  • Root Cause Analysis : Evaluate impurities in syngas (e.g., H₂S) that may deactivate PEHA or alter reaction pathways.
  • Experimental Replication : Control variables such as PEHA concentration, temperature, and feedstock composition to isolate performance factors .

Q. What methodologies are effective for scaling PEHA-based processes from lab to pilot studies?

  • Continuous Flow Systems : Test PEHA in packed-bed reactors for CO₂ capture to assess long-term stability and regeneration cycles .
  • Lifecycle Analysis : Quantify amine degradation rates and energy requirements for solvent regeneration. For instance, PEHA’s thermal stability (up to 120°C) makes it suitable for low-temperature processes .

Q. Methodological Considerations

Q. How to mitigate PEHA’s environmental risks in large-scale applications?

  • Waste Treatment : Neutralize PEHA-containing waste with weak acids (e.g., acetic acid) before disposal to avoid aquatic toxicity .
  • Biodegradability Testing : Conduct OECD 301 series tests to evaluate PEHA’s persistence in natural environments .

Q. What analytical techniques are essential for quantifying PEHA in complex matrices?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Employ ESI-MS for precise identification of PEHA and its degradation byproducts .

Properties

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
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InChI Key

LSHROXHEILXKHM-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCNCCN)N
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Molecular Formula

C10H28N6
Record name PENTAETHYLENEHEXAMINE
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DSSTOX Substance ID

DTXSID7025843
Record name Pentaethylenehexamine
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Molecular Weight

232.37 g/mol
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Physical Description

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid
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Record name 3,6,9,12-Tetraazatetradecane-1,14-diamine
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Boiling Point

662 to 734 °F at 760 mmHg (USCG, 1999)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1 at 68 °F (USCG, 1999)
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CAS No.

4067-16-7
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Synthesis routes and methods I

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-8, 1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

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